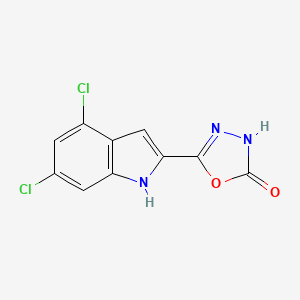

5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one” is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dichloro-substituted indole ring and an oxadiazolidinone moiety. Such compounds are often studied for their potential biological activities and applications in various fields of science.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(4,6-Dichlor-2H-indol-2-yliden)-1,3,4-oxadiazolidin-2-on umfasst typischerweise die folgenden Schritte:

Bildung des Indolrings: Der Indolring kann durch die Fischer-Indolsynthese hergestellt werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Chlorierung: Der Indolring wird dann mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid chloriert, um die Dichlorsubstituenten einzuführen.

Bildung der Oxadiazolidinon-Einheit: Der Oxadiazolidinonring kann durch Reaktion eines geeigneten Hydrazids mit Schwefelkohlenstoff und einem Alkylierungsmittel unter basischen Bedingungen gebildet werden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Indolring, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsreaktionen können an der Oxadiazolidinon-Einheit auftreten, möglicherweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Die Dichlorsubstituenten am Indolring können durch Nucleophile in Substitutionsreaktionen ersetzt werden, unter Verwendung von Reagenzien wie Natriummethoxid oder Ammoniak.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethoxid in Methanol oder Ammoniak in Ethanol.

Hauptprodukte

Oxidation: Bildung von Indol-2,3-dion-Derivaten.

Reduktion: Bildung von reduzierten Oxadiazolidinon-Derivaten.

Substitution: Bildung von substituierten Indolderivaten mit verschiedenen Nucleophilen.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen verwendet werden, insbesondere in der Übergangsmetallkatalyse.

Materialwissenschaften:

Biologie

Antimikrobielle Aktivität: Studien können das Potenzial der Verbindung als antimikrobielles Mittel gegen verschiedene Krankheitserreger untersuchen.

Enzymhemmung: Potenzieller Einsatz als Inhibitor bestimmter Enzyme, die an Krankheitswegen beteiligt sind.

Medizin

Arzneimittelentwicklung: Forschung über das Potenzial der Verbindung als Leitstruktur für die Entwicklung neuer Arzneimittel.

Krebsforschung: Untersuchung ihrer Auswirkungen auf Krebszelllinien und möglicher Wirkmechanismen.

Industrie

Landwirtschaft: Potenzieller Einsatz als Pestizid oder Herbizid.

Polymerscience: Anwendungen bei der Synthese von Polymeren mit spezifischen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(4,6-Dichlor-2H-indol-2-yliden)-1,3,4-oxadiazolidin-2-on hängt von seiner spezifischen Anwendung ab. Zum Beispiel:

Enzymhemmung: Die Verbindung kann an der aktiven Stelle eines Enzyms binden und den Zugang des Substrats blockieren und so die Enzymaktivität hemmen.

Antimikrobielle Aktivität: Sie kann die Zellmembranen von Mikroorganismen stören oder essentielle Stoffwechselwege stören.

Wirkmechanismus

The mechanism of action of 5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one would depend on its specific application. For example:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-(4,6-Dichlor-2H-indol-2-yliden)-1,3,4-thiadiazolidin-2-on: Ähnliche Struktur mit einer Thiadiazolidinon-Einheit anstelle von Oxadiazolidinon.

5-(4,6-Dichlor-2H-indol-2-yliden)-1,3,4-oxadiazolidin-2-thion: Ähnliche Struktur mit einem Oxadiazolidinonring, der ein Schwefelatom enthält.

Einzigartigkeit

Strukturelle Merkmale: Das Vorhandensein sowohl von Dichlorsubstituenten als auch des Oxadiazolidinonrings macht diese Verbindung im Vergleich zu ihren Analogen einzigartig.

Biologische Aktivität: Unterschiede in der biologischen Aktivität und dem Wirkmechanismus im Vergleich zu ähnlichen Verbindungen.

Eigenschaften

CAS-Nummer |

648417-05-4 |

|---|---|

Molekularformel |

C10H5Cl2N3O2 |

Molekulargewicht |

270.07 g/mol |

IUPAC-Name |

5-(4,6-dichloro-1H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C10H5Cl2N3O2/c11-4-1-6(12)5-3-8(13-7(5)2-4)9-14-15-10(16)17-9/h1-3,13H,(H,15,16) |

InChI-Schlüssel |

AAKLHIGXFWOQHP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C2=C1NC(=C2)C3=NNC(=O)O3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)

![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)

![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)

![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)